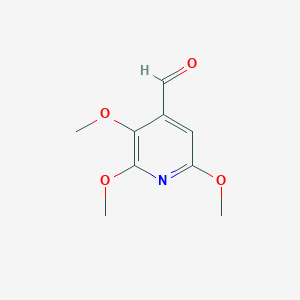

2,3,6-Trimethoxyisonicotinaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,3,6-trimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGPUXBJJHMZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260093 | |

| Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364917-16-7 | |

| Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxaldehyde, 2,3,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3,6-Trimethoxyisonicotinaldehyde, a key intermediate in organic synthesis. The information is curated for professionals in research and drug development.

Core Chemical Properties

This compound is a polysubstituted pyridine derivative.[1] Its structure, featuring three methoxy groups and an aldehyde function on a pyridine ring, imparts unique reactivity, making it a valuable building block in the synthesis of complex molecules.[1][2]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₄ | [2][3] |

| Molecular Weight | 197.19 g/mol | [1][2][3] |

| Appearance | Crystalline solid | [2][3] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol) | [2][3] |

| CAS Number | 1364917-16-7 | [1][3] |

| InChI Key | QFGPUXBJJHMZCX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Key Spectroscopic Data

| Technique | Predicted/Reported Peaks | Source(s) |

| ¹H NMR | Aldehyde proton (CHO): ~9.8–10.2 ppm (singlet)Methoxy group protons (-OCH₃): ~3.8–4.0 ppm (singlets) | [1] |

| ¹³C NMR | Carbonyl carbon (C=O): ~190–195 ppm | [1] |

| IR Spectroscopy | Strong C=O stretch: 1690-1710 cm⁻¹Aromatic C-C stretches: 1450-1600 cm⁻¹ | [2] |

| Mass Spectrometry | Molecular ion peak [M]⁺: m/z 197 | [1][2] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through the methoxylation of a suitable isonicotinaldehyde precursor.

Experimental Protocol: Methoxylation of Isonicotinaldehyde [2][3]

-

Reaction Setup: Isonicotinaldehyde is dissolved in methanol.

-

Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under reflux to facilitate the methoxylation process.

-

Purification: Upon completion of the reaction, the crude product is purified. Standard techniques include crystallization or distillation to yield the final, high-purity compound.[2][3]

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its aldehyde functional group and the substituted pyridine ring.

-

Stability: The compound is generally stable under standard laboratory conditions but is sensitive to strong oxidizing agents.[3]

-

Electrophilicity: The aldehyde group's carbon atom is electrophilic, making it susceptible to nucleophilic attack. This reactivity is fundamental to its use in forming new carbon-carbon bonds.[1]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][2][3]

-

Reduction: The aldehyde group can be reduced to an alcohol or an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][3]

-

Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under specific reaction conditions.[2][3]

The diagram below outlines the primary reaction pathways for this compound.

Caption: Key reaction pathways of the aldehyde.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[2][3]

-

Medicinal Chemistry: It is a key building block for constructing intricate molecular frameworks with potential therapeutic applications.[2] A notable example is its use in the multi-gram scale synthesis of a fragment for the anti-tuberculosis agent TBAJ-876.[1][4]

-

Drug Discovery: The methoxy substitutions on the pyridine ring can be modified to create a library of novel compounds for screening in drug discovery programs.[1] While the compound itself has been investigated for potential antimicrobial and anticancer properties, detailed mechanisms of action are still under investigation.[3]

Experimental Protocol: Synthesis of a TBAJ-876 Fragment Intermediate [4]

-

Reactants: 6-bromo-3,4-dihydroquinolin-2(1H)-one and this compound are added to a reaction vessel with dry methanol.

-

Base: Sodium methoxide in methanol is added to the stirred mixture.

-

Reaction: The mixture is heated to reflux for 24 hours, during which the product precipitates.

-

Isolation: After cooling, the precipitated product is isolated by filtration. This efficient, multi-step synthesis highlights the utility of this compound in constructing complex heterocyclic systems.[4]

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and reactivity. Its utility in the synthesis of complex molecules, particularly in the development of new therapeutic agents, makes it a compound of significant interest to the scientific community. The experimental protocols and data presented in this guide offer a solid foundation for its application in advanced organic synthesis and medicinal chemistry research.

References

In-Depth Technical Guide: 2,3,6-Trimethoxyisonicotinaldehyde

This technical guide provides a comprehensive overview of 2,3,6-Trimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and explores potential biological signaling pathways.

Compound Data Summary

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 197.19 g/mol |

| Molecular Formula | C₉H₁₁NO₄ |

| IUPAC Name | 2,3,6-trimethoxypyridine-4-carbaldehyde |

| CAS Number | 1364917-16-7 |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents like methanol and ethanol |

| SMILES | COC1=NC(=C(C(=C1)C=O)OC)OC |

| InChI Key | QFGPUXBJJHMZCX-UHFFFAOYSA-N |

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound is generally achieved through the methoxylation of a suitable isonicotinaldehyde precursor. While a specific detailed protocol is not widely published, a generalized procedure based on common organic synthesis techniques is outlined below.

Objective: To introduce three methoxy groups onto the isonicotinaldehyde backbone.

Materials:

-

Isonicotinaldehyde derivative (e.g., a halogenated precursor)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH, anhydrous)

-

Inert solvent (e.g., Dimethylformamide - DMF, anhydrous)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of the isonicotinaldehyde precursor is prepared in an anhydrous inert solvent, such as DMF, under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium methoxide is added portion-wise to the solution at a controlled temperature, typically ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate.

-

The reaction mixture is stirred for a period of time, which can range from a few hours to overnight, until the reaction is complete (monitored by Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).

-

Upon completion, the reaction is carefully quenched by the addition of a suitable quenching solution.

-

The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is performed using techniques such as column chromatography on silica gel or recrystallization to afford the pure this compound.

Use of this compound in the Synthesis of a TBAJ-876 Fragment

This protocol details the use of this compound as a key intermediate in the synthesis of a fragment of TBAJ-876, an anti-tuberculosis drug candidate.

Objective: To perform an aldol condensation reaction between 6-bromo-3,4-dihydroquinolin-2(1H)-one and this compound.

Materials:

-

6-bromo-3,4-dihydroquinolin-2(1H)-one

-

This compound

-

Methanol (MeOH, dry)

-

Sodium methoxide (NaOMe) in Methanol

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (1.5 equivalents), this compound (1.0 equivalent), and dry methanol.

-

Stir the mixture at room temperature for approximately 5 minutes.

-

Add a solution of sodium methoxide in methanol (3.0 equivalents) in one portion.

-

Heat the reaction mixture to reflux. The mixture should turn from turbid to clear.

-

Maintain the reflux for 24 hours, monitoring the reaction progress by a suitable analytical method like HPLC.

-

Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves removal of the solvent, followed by extraction and purification steps.

Visualized Workflows and Pathways

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of polysubstituted pyridines, which is applicable to the conceptual synthesis of this compound.

Chemical Reactions of this compound

This diagram illustrates the primary chemical transformations that this compound can undergo.

Representative Anticancer Signaling Pathway for Pyridine Derivatives

While the specific mechanism of action for this compound is still under investigation, some pyridine derivatives have been shown to exhibit anticancer properties.[1] The following diagram illustrates a representative signaling pathway for such compounds, involving cell cycle arrest and apoptosis.[1]

References

A Comprehensive Technical Guide to 2,3,6-Trimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2,3,6-Trimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative with significant potential in organic synthesis and medicinal chemistry. The guide covers its chemical structure, nomenclature, physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with three methoxy groups at positions 2, 3, and 6, and an aldehyde (formyl) group at the 4-position.[1][2] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.[3]

The IUPAC name for this compound is 2,3,6-trimethoxypyridine-4-carbaldehyde .[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1364917-16-7[1][4] |

| Molecular Formula | C₉H₁₁NO₄[1][2] |

| Molecular Weight | 197.19 g/mol [1][2] |

| InChI Key | QFGPUXBJJHMZCX-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | COC1=NC(=C(C(=C1)C=O)OC)OC[1][4][5] |

Physicochemical Properties

The compound is typically a crystalline solid under standard conditions and is soluble in organic solvents such as methanol and ethanol.[1][2] It is generally stable but should be handled with care as it is sensitive to strong oxidizing agents.[1]

Table 2: Physical and Chemical Properties

| Property | Description |

|---|---|

| Appearance | Crystalline solid[1][2] |

| Solubility | Soluble in organic solvents like methanol and ethanol[1][2] |

| Stability | Generally stable under standard conditions; sensitive to strong oxidizing agents[1] |

| Storage | Inert atmosphere, 2-8°C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes key predicted and observed spectral features.

Table 3: Spectroscopic Data Summary

| Technique | Observed/Predicted Features |

|---|---|

| ¹H NMR | Aldehyde proton (CHO) predicted around 9.8–10.2 ppm; Methoxy group protons (-OCH₃) predicted around 3.8–4.0 ppm.[3] |

| ¹³C NMR | Carbonyl carbon (C=O) predicted to resonate in the range of 190–195 ppm.[3] |

| Infrared (IR) | Strong C=O stretching vibration for the aldehyde group at 1690-1710 cm⁻¹; Aromatic C=C stretching vibrations at 1450-1600 cm⁻¹.[2] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) appears at a mass-to-charge ratio (m/z) of 197, confirming the molecular weight.[2] |

| UV-Vis | Primary absorption bands typically appear in the 250-350 nm range, corresponding to π→π* transitions within the aromatic system.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, its primary synthesis route involves the methoxylation of a suitable isonicotinaldehyde precursor.[1] It is also used as a key intermediate in multi-step syntheses.

Experimental Protocol: Use in a Condensation Reaction (Example)

The following protocol describes the use of this compound as a reactant in a multi-gram scale synthesis, illustrating its application in forming new carbon-carbon bonds.[6] This condensation reaction is a key step in the synthesis of a fragment for the therapeutic agent TBAJ-876.[3][6]

Objective: To synthesize 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one.

Materials:

-

6-bromo-3,4-dihydroquinolin-2(1H)-one (1.5 eq.)

-

This compound (1.0 eq.)[6]

-

Dry Methanol (MeOH, 20V)[6]

-

Sodium methoxide in MeOH (25% Wt, 3.0 Eq)[6]

-

500 mL 4-neck round bottom flask

-

Overhead stirrer, condenser with nitrogen bubbler, internal temperature probe, septum

Procedure:

-

To the 4-neck round bottom flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol), this compound (10.0 g, 50.7 mmol), and dry MeOH (200 mL).[6]

-

Stir the mixture at 300 rpm at room temperature for 5 minutes.[6]

-

Add the sodium methoxide solution (32.9 g, 34.8 mL) in one portion. The mixture will appear turbid.[6]

-

Heat the reaction mixture to reflux. The solution should turn clear.[6]

-

Maintain the reflux for 24 hours, monitoring the reaction progress as needed (e.g., by HPLC).[6]

-

Upon completion, proceed with workup and purification to isolate the desired product.

Caption: Workflow for the condensation of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its aldehyde group and the substituted pyridine ring, making it a versatile intermediate.[3]

-

Electrophilicity: The aldehyde group's carbon atom is electrophilic and susceptible to nucleophilic attack, which is fundamental to its use in forming new C-C bonds.[3]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][3]

-

Reduction: The aldehyde can be reduced to an alcohol or an amine using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Substitution: The methoxy groups can be substituted with other functionalities under specific reaction conditions.[1]

Its applications are primarily in:

-

Organic Synthesis: It serves as a crucial intermediate for building complex molecular architectures and heterocyclic systems.[2][3]

-

Medicinal Chemistry: As a substituted pyridine, it is investigated for potential biological activities, including antimicrobial and anticancer effects, and is used in the development of new therapeutic agents.[1][2]

-

Specialty Chemicals: It is utilized in the production of various specialty chemicals and materials.[2]

References

- 1. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]

- 2. Buy this compound | 1364917-16-7 [smolecule.com]

- 3. This compound | 1364917-16-7 | Benchchem [benchchem.com]

- 4. 1364917-16-7|this compound|BLD Pharm [bldpharm.com]

- 5. 1364917-16-7|this compound| Ambeed [ambeed.com]

- 6. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of 2,3,6-Trimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 2,3,6-trimethoxyisonicotinaldehyde from isonicotinaldehyde. The synthesis is a multi-step process necessitating the formation of a polychlorinated intermediate, followed by a nucleophilic aromatic substitution to yield the final product. This document provides a comprehensive overview of the conceptualized experimental protocols, supported by quantitative data where available in related literature, and visualized through process diagrams.

Synthetic Strategy Overview

The direct methoxylation of isonicotinaldehyde is not feasible due to the electron-rich nature of the pyridine ring, which is resistant to direct nucleophilic attack. Therefore, a more practical approach involves activating the pyridine ring towards nucleophilic substitution. This is achieved by first introducing electron-withdrawing halogen atoms at the 2, 3, and 6 positions of the pyridine ring. The subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide then allows for the displacement of the chloro groups with methoxy groups.

The proposed overall synthetic transformation is as follows:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine

The initial step involves the exhaustive chlorination of a suitable starting material. While direct polychlorination of isonicotinaldehyde is challenging, a common industrial route to polychlorinated pyridines involves the high-temperature chlorination of pyridine derivatives. For the synthesis of the target intermediate, 4-picoline (4-methylpyridine) is a suitable starting material.

Reaction:

Experimental Protocol:

-

Reaction Setup: A high-temperature flow reactor equipped with a chlorine gas inlet, a temperature controller, and a condenser for collecting the product is required. The reactor is typically packed with a suitable catalyst, such as a Lewis acid, to facilitate the chlorination.

-

Procedure:

-

4-Picoline is vaporized and mixed with an excess of chlorine gas.

-

The gas mixture is passed through the heated reactor at a temperature range of 350-500 °C.

-

The reaction products are cooled and condensed.

-

The crude product mixture is then purified by fractional distillation under reduced pressure to isolate 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine.

-

Quantitative Data:

| Parameter | Value | Reference |

| Temperature | 350-500 °C | General knowledge on pyridine chlorination |

| Catalyst | Lewis Acid (e.g., FeCl₃) | General knowledge on pyridine chlorination |

| Yield | Variable, depends on conditions | Not specified in available literature |

Step 2: Hydrolysis to 2,3,5,6-Tetrachloroisonicotinaldehyde

The trichloromethyl group at the 4-position is then hydrolyzed to an aldehyde functional group. This is a standard transformation in organic synthesis.

Reaction:

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine is dissolved in a suitable solvent, such as a mixture of acetic acid and water.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is cooled and poured into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

-

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Time | Several hours | General knowledge of hydrolysis |

| Yield | High | Expected for this type of transformation |

Step 3: Synthesis of this compound via Nucleophilic Aromatic Substitution

This final step involves the nucleophilic displacement of three of the four chlorine atoms by methoxy groups. The chlorine atoms at the 2 and 6 positions are the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The chlorine at the 3-position is also susceptible to substitution. The chlorine at the 5-position is the least reactive. By controlling the stoichiometry of the sodium methoxide and the reaction conditions, it is possible to achieve selective trimethoxylation.

Reaction:

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Procedure:

-

2,3,5,6-Tetrachloroisonicotinaldehyde is dissolved in anhydrous methanol under a nitrogen atmosphere.

-

A solution of sodium methoxide in methanol (3 equivalents) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC or HPLC to follow the disappearance of the starting material and the formation of the product.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Stoichiometry | 1 : 3 (Substrate : NaOMe) | Based on desired substitution |

| Solvent | Anhydrous Methanol | [1] |

| Temperature | Reflux | [1] |

| Purification | Column Chromatography | Standard laboratory practice |

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product, including the key reagents and conditions for each step.

Caption: Detailed workflow for the synthesis of this compound.

Nucleophilic Aromatic Substitution Mechanism

The key step in this synthesis is the SNAr reaction. The mechanism involves the attack of the nucleophile (methoxide ion) on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride ion) is then eliminated to restore the aromaticity of the ring.

Caption: Generalized mechanism of the nucleophilic aromatic substitution (SNAr) step.

Conclusion

The synthesis of this compound from isonicotinaldehyde is a challenging but feasible process that relies on the strategic activation of the pyridine ring through polychlorination, followed by a controlled nucleophilic aromatic substitution. The protocols outlined in this guide are based on established principles of organic chemistry and provide a solid foundation for further experimental optimization by researchers in the field. Careful control of reaction conditions, particularly in the final methoxylation step, will be crucial for achieving the desired product with high yield and purity. This compound serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[2]

References

A Technical Guide to the Spectroscopic Profile of 2,3,6-Trimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-Trimethoxyisonicotinaldehyde (IUPAC Name: 2,3,6-trimethoxypyridine-4-carbaldehyde). The information compiled herein is intended to support research and development activities by providing key analytical data, experimental methodologies, and structural visualization.

Molecular Structure and Properties

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | 9.8 – 10.2 | Singlet, Aldehyde proton (-CHO) |

| ¹H | ~3.8 – 4.0 | Multiple singlets, Methoxy group protons (-OCH₃) |

| ¹³C | 190 – 195 | Carbonyl carbon (C=O) |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 1690 - 1710 | Strong | C=O stretch (Aldehyde carbonyl) |

| 1450 - 1600 | Multiple bands | Aromatic C=C stretching (Pyridine ring) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion Type | Technique |

| 197 | [M]⁺ (Molecular Ion) | Electron Ionization (EI) |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Wavelength (λmax) nm | Transition Type | Chromophore |

| 250 - 350 | π → π* | Substituted Pyridine Ring |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of solid organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

The magnetic field is "shimmed" to achieve high homogeneity.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting Free Induction Decay (FID) signal is recorded.

-

-

Data Processing: The FID is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is typically used as an internal reference.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (~10-20 mg) of solid this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Drop a small amount of the solution onto the center of the plate.

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

-

Instrumentation: The analysis is performed using an FT-IR spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the sample holder.

-

The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

3. Electron Ionization Mass Spectrometry (EI-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: A small amount of the sample (typically <1 mg) is introduced into the instrument, often via a direct insertion probe. The sample is heated under high vacuum to ensure it is in the gas phase.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Mandatory Visualizations

Chemical Structure of this compound

The following diagram illustrates the molecular structure, highlighting the key functional groups relevant to its spectroscopic signature.

Caption: Molecular structure of this compound.

General Workflow for Spectroscopic Analysis

This diagram outlines the logical flow from sample preparation to data interpretation for a typical organic compound.

Caption: Generalized workflow for spectroscopic characterization.

References

In-depth Technical Guide: 1H NMR Spectrum of 2,3,6-Trimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethoxyisonicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural elucidation is crucial for its application as a building block in the development of novel therapeutic agents. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, including predicted spectral data, a standard experimental protocol for its acquisition, and a visualization of its molecular structure.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum with full peak assignments for this compound is not readily found in the searched literature, extensive predictions and data from analogous structures allow for a reliable estimation of the expected spectrum.[1] The key proton signals are anticipated in distinct regions of the spectrum, reflecting the electronic environment of each proton in the molecule.

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on a pyridine ring.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Pyridine Ring Proton (H-5) | Aromatic Region | Singlet (s) | 1H |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 9H (3 x -OCH₃) |

Structural Visualization and Proton Assignment

To aid in the interpretation of the ¹H NMR spectrum, the molecular structure of this compound with key protons labeled is presented below.

Figure 1. Molecular structure of this compound.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple and characteristic.

-

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyridine ring. Consequently, its signal is predicted to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm.[1] The singlet multiplicity arises from the absence of adjacent protons to couple with.

-

Pyridine Ring Proton (H-5): The pyridine ring possesses a single proton at the C-5 position. This proton is situated in the aromatic region of the spectrum. Due to the absence of neighboring protons on the pyridine ring (positions 4 and 6 being substituted), this proton will not experience spin-spin coupling and is therefore expected to appear as a distinct singlet.

-

Methoxy Protons: The molecule contains three methoxy groups (-OCH₃) at positions 2, 3, and 6 of the pyridine ring. The protons of these methyl groups are chemically equivalent or very similar, and they are not coupled to any other protons. Therefore, they are expected to give rise to a single, strong singlet in the upfield region of the spectrum, typically between δ 3.8 and 4.0 ppm, with an integration value corresponding to nine protons.[1]

Experimental Protocol for ¹H NMR Analysis

The following provides a detailed, generalized methodology for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard practices for the NMR analysis of organic compounds.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of the protons.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient for a routine ¹H NMR spectrum.

-

Acquisition Time: Set to an appropriate value to ensure good resolution, typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired and averaged to achieve an adequate signal-to-noise ratio.

-

Spectral Width: The spectral width should be set to encompass the expected range of proton chemical shifts, typically from 0 to 12 ppm.

4. Data Processing:

-

The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.

-

The spectrum should be phase-corrected and baseline-corrected to obtain a flat baseline.

-

The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.

-

The integrals of the peaks should be carefully determined to reflect the relative number of protons contributing to each signal.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound can be visualized as a logical workflow.

Figure 2. Workflow for the analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural verification and purity assessment of this compound. The predicted spectrum exhibits characteristic singlets for the aldehyde, pyridine ring, and methoxy protons, which should allow for straightforward interpretation. Adherence to a standardized experimental protocol will ensure the acquisition of high-quality data, which is fundamental for researchers in the fields of chemical synthesis and drug development.

References

In-Depth Technical Guide: 13C NMR Data for 2,3,6-Trimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2,3,6-trimethoxyisonicotinaldehyde. Due to the absence of publicly available experimental ¹³C NMR spectra for this specific molecule, this document presents a predicted dataset based on computational models. This guide also includes a generalized experimental protocol for acquiring ¹³C NMR data for aromatic aldehydes and a workflow for its synthesis.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were calculated using computational algorithms that analyze the molecule's structure and estimate the resonance frequency of each carbon atom. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 188.5 |

| C4 (Pyridine Ring) | 155.1 |

| C2 (Pyridine Ring) | 162.3 |

| C3 (Pyridine Ring) | 145.8 |

| C6 (Pyridine Ring) | 159.7 |

| C5 (Pyridine Ring) | 105.4 |

| OCH₃ at C2 | 55.8 |

| OCH₃ at C3 | 61.2 |

| OCH₃ at C6 | 55.2 |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a general procedure for the acquisition of a ¹³C NMR spectrum of an aromatic aldehyde like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aromatic aldehydes include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for small molecules (less than 1000 g/mol ).[1]

-

Internal Standard: An internal standard, such as Tetramethylsilane (TMS), can be added to the solvent for accurate chemical shift referencing (0 ppm).[1]

-

Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Dissolution: Dissolve the sample in the deuterated solvent within a separate vial before transferring it to the NMR tube.[1] This ensures homogeneity and allows for gentle heating or vortexing if necessary to aid dissolution.

-

Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: The following steps are generalized for a modern Fourier-transform NMR spectrometer.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (e.g., TMS at 0 ppm) or the solvent peak.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Synthesis Workflow for this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted pyridine derivative. A common approach involves the introduction of methoxy groups via nucleophilic aromatic substitution.[2]

Caption: A generalized workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Solubility of 2,3,6-Trimethoxyisonicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6-trimethoxyisonicotinaldehyde in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility. Furthermore, it visualizes key chemical synthesis pathways involving this compound, which is of significant interest in medicinal chemistry, particularly in the synthesis of novel therapeutics.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₉H₁₁NO₄. Its structure, featuring a pyridine ring with three methoxy groups and an aldehyde functional group, makes it a valuable intermediate in organic synthesis. This compound is noted for its role as a precursor in the development of new pharmaceutical agents, including analogues of the anti-tuberculosis drug bedaquiline. Understanding its solubility is crucial for its application in synthesis, formulation, and biological screening.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in various organic solvents in peer-reviewed literature. The available information is qualitative, indicating its general solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Likely Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Likely Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Likely Soluble |

| Acetone | (CH₃)₂CO | Polar Aprotic | Likely Soluble |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble to Insoluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

Note: "Likely Soluble" is inferred from the behavior of similar substituted pyridine aldehydes and the general principle of "like dissolves like." Experimental verification is required.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent. These protocols can be adapted for specific laboratory settings and analytical capabilities.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution (L)

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable if the compound has a chromophore and a calibration curve can be established.

Materials:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters

Procedure:

Part 1: Preparation of Calibration Curve

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

Part 2: Solubility Measurement

-

Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the gravimetric method.

-

Withdraw a sample of the supernatant and filter it as described in steps 5-6 of the gravimetric method.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the solubility of the original saturated solution using the following formula:

Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

Synthesis and Experimental Workflows

The following diagrams illustrate key synthetic pathways involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the methoxylation of a suitable isonicotinaldehyde precursor.

Experimental Workflow: Synthesis of a TBAJ-876 Fragment

This compound is a key starting material in the synthesis of a fragment of the anti-tuberculosis drug candidate TBAJ-876.[1]

Potential Signaling Pathway Modulation

While specific signaling pathways modulated by this compound are still under investigation, substituted pyridine derivatives are known to interact with various biological targets, such as enzymes (e.g., kinases, phosphatases) and receptors.[2] This interaction can lead to the inhibition or activation of downstream signaling cascades, resulting in a cellular response. The potential antimicrobial and anticancer properties of this compound suggest its involvement in pathways critical for cell survival and proliferation.[2]

Conclusion

This compound is a compound of growing interest in the field of drug development. While quantitative solubility data remains to be fully characterized in the public domain, this guide provides a framework for its determination through established experimental protocols. The visualized synthetic pathways highlight its practical utility as a versatile building block in the synthesis of complex molecules with therapeutic potential. Further research into the specific biological targets and signaling pathways affected by this compound will be crucial in elucidating its full pharmacological profile.

References

Unraveling the Biological Profile of 2,3,6-Trimethoxyisonicotinaldehyde: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – An in-depth review of available scientific literature reveals a significant gap in the understanding of the direct biological activities of the chemical compound 2,3,6-Trimethoxyisonicotinaldehyde. While noted for its role as a key intermediate in the synthesis of advanced pharmaceutical candidates, dedicated studies detailing its own potential antimicrobial, anticancer, or other biological effects are not publicly available. This technical guide serves to consolidate the current understanding of this compound, primarily highlighting its established role in synthetic chemistry while acknowledging the unsubstantiated claims of its latent biological potential.

Overview of this compound

This compound is a substituted pyridine derivative, characterized by three methoxy groups and an aldehyde functional group attached to the isonicotinic acid backbone. Its chemical structure makes it a versatile building block in organic synthesis. Commercial suppliers often mention its potential for investigation in antimicrobial and anticancer research, however, peer-reviewed studies providing concrete data on these applications are currently absent from the scientific literature.[1][2]

Primary Role as a Synthetic Precursor

The most significant and well-documented application of this compound is as a crucial precursor in the multi-step synthesis of the anti-tuberculosis drug candidate, TBAJ-876.[3] TBAJ-876 is an analogue of bedaquiline, a medication used in the treatment of multidrug-resistant tuberculosis.[4][5] The synthesis of a key fragment of TBAJ-876 involves the use of this compound, underscoring its importance in the development of new antitubercular agents.[3]

The logical relationship in this synthetic pathway can be visualized as a straightforward progression from starting material to the final, biologically active compound.

Caption: Synthetic pathway from this compound to TBAJ-876.

Examination of Purported Biological Activities

As of the latest review of scientific databases, there are no specific, publicly accessible studies that provide quantitative data or detailed experimental protocols on the biological activities of this compound itself. The claims of potential antimicrobial and anticancer effects appear to be based on the general biological activity of the broader class of substituted pyridines and related heterocyclic compounds, rather than on direct evidence from in vitro or in vivo testing of this particular molecule.

The workflow for investigating such a compound would typically follow a standardized path from initial screening to more detailed mechanistic studies.

Caption: Standard workflow for preclinical evaluation of a novel compound.

Future Directions

The established role of this compound as a precursor to a potent anti-tuberculosis candidate suggests that while the final product, TBAJ-876, exhibits significant biological activity, the precursor itself may not have been a primary focus of biological evaluation. Future research could involve screening this compound through the standardized preclinical workflow to either validate the anecdotal claims of its biological potential or to definitively characterize it as a biologically inert synthetic intermediate. Until such studies are conducted and published, any claims regarding the intrinsic biological activities of this compound remain speculative.

Conclusion

References

- 1. Buy this compound | 1364917-16-7 [smolecule.com]

- 2. Buy this compound (EVT-1692310) | 1364917-16-7 [evitachem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Antimicrobial Properties of Substituted Isonicotinaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of substituted isonicotinaldehydes, with a focus on isonicotinoyl hydrazones, commonly derived from the antitubercular drug isoniazid. The document summarizes quantitative antimicrobial data, details experimental protocols for activity assessment, and visualizes the key mechanism of action and experimental workflows.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted isonicotinaldehydes and their derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various derivatives against a range of bacterial and fungal strains, as reported in the scientific literature.

Table 1: Antibacterial Activity of Substituted Isonicotinoyl Hydrazones

| Compound ID/Substituent | Test Organism | MIC (µg/mL) | Reference |

| Isoniazid/2-hydroxynicotinal Schiff base | Staphylococcus aureus | 201.25 | [1] |

| Isoniazid/2-hydroxynicotinal Schiff base | Escherichia coli | 100.63 | [1] |

| Compound C5 (Isoniazid/2-hydroxy nicotinoid Schiff base) | Staphylococcus aureus ATCC 29213 | 16 | [1] |

| N'-(4-fluorobenzylidene)isonicotinohydrazide (L4) | Escherichia coli | 1.55 mM | [2] |

| Unspecified Isonicotinohydrazone Derivative | Staphylococcus aureus | 8 | [3] |

| Unspecified Isonicotinohydrazone Derivative | Escherichia coli | 4 | [3] |

| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Escherichia coli | 500 | [4] |

| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Staphylococcus aureus | 1000 | [4] |

| N-(2-methoxybenzylidene)isonicotinohydrazone-Cu Complex | Escherichia coli | Better than Kanamycin-30 | [5] |

| New nicotinaldehyde derivatives (DMPN & BrPN) | Oral pathogens | 1.56-49.2 | [6] |

Table 2: Antifungal Activity of Substituted Isonicotinoyl Hydrazones

| Compound ID/Substituent | Test Organism | MIC | Reference |

| N'-(2-trifluoromethylbenzylidene)isonicotinohydrazide (L1) | Candida albicans | 0.037 mM | [2] |

| N'-(4-fluorobenzylidene)isonicotinohydrazide (L4) | Candida albicans | 0.048 mM | [2] |

| Mannich bases (3f, 3i, 3j, 3k) | Candida albicans, Candida glabrata | Better performance than others in series |

Experimental Protocols

The determination of antimicrobial activity for substituted isonicotinaldehydes generally follows standardized microbiology protocols. The most common methods cited are broth microdilution, agar dilution, and disc diffusion.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of the Compound Stock Solution:

- The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

2. Inoculum Preparation:

- The microbial strain to be tested is cultured on an appropriate agar medium for 18-24 hours.

- Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- The broth culture is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL for bacteria).

- The standardized inoculum is then diluted to the final required concentration for the assay (e.g., 5 x 10^5 CFU/mL).

3. Serial Dilution in Microplate:

- A 96-well microtiter plate is used.

- A serial two-fold dilution of the compound stock solution is performed in the wells using the appropriate broth medium. This creates a range of decreasing concentrations of the test compound.

- Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).

4. Inoculation and Incubation:

- The diluted microbial inoculum is added to all wells except the negative control.

- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

5. Determination of MIC:

- After incubation, the wells are visually inspected for turbidity.

- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disc Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone.

1. Plate Preparation:

- A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

2. Disc Application:

- Sterile filter paper discs are impregnated with a known concentration of the test compound.

- The discs are placed on the surface of the inoculated agar plate.

3. Incubation:

- The plate is incubated under suitable conditions.

4. Zone of Inhibition Measurement:

- If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear circular zone around the disc.

- The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a substituted isonicotinaldehyde.

Caption: Workflow for MIC Determination.

Mechanism of Action of Isoniazid and its Derivatives

The primary mechanism of action for isoniazid, and presumably many of its Schiff base derivatives, targets the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[1][2][5] Some derivatives may also exert their antimicrobial effect through the disruption of the bacterial cell membrane.

Caption: Antimicrobial Mechanism of Action.

References

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental nitrogen-containing heterocycle, has emerged as a cornerstone in the architecture of modern anticancer therapeutics.[1][2][3] Its versatile chemical nature and ability to interact with a multitude of biological targets have propelled the development of a diverse arsenal of pyridine-based compounds with potent and selective anticancer activities.[3][4][5] This technical guide delves into the core of recent advancements in anticancer research on pyridine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical signaling pathways and workflows to empower researchers in the field.

Key Classes and Mechanisms of Action of Anticancer Pyridine Derivatives

Pyridine derivatives exert their anticancer effects through a wide array of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[3][4] Several classes of these compounds have demonstrated significant promise in preclinical and clinical studies.

Pyridine-Urea Derivatives: This class of compounds has shown potent inhibitory activity against various cancer cell lines.[5][6] A notable mechanism of action for some pyridine-ureas is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop their own blood supply.[5][6] By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[5]

Cyanopyridine Derivatives: Cyanopyridines, also known as nicotinonitriles, have demonstrated broad-spectrum anticancer activity.[1][7] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and cell cycle arrest, effectively halting the uncontrolled division of cancer cells.[1] Some cyanopyridine derivatives have also been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme implicated in cancer cell proliferation.[8]

Pyridine-Thiazolidinone Hybrids: These hybrid molecules have been explored as inhibitors of human carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3]

Fused Pyridine Systems: A variety of fused heterocyclic systems containing a pyridine ring, such as imidazo[1,2-a]pyridines and thieno[2,3-c]pyridines, have been synthesized and evaluated for their anticancer potential.[9][10] These compounds can act as potent inhibitors of critical signaling pathways, including the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer.[9]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of selected pyridine derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: IC50 Values of Pyridine-Urea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |

| 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |

| 62 | MCF-7 (Breast) | Not specified (potent) | - | - |

| 63 | MCF-7 (Breast) | Not specified (potent) | - | - |

Data sourced from multiple studies.[4][6]

Table 2: IC50 Values of Cyanopyridine and Related Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| Methyl, pyridine, and cyano substituted compounds | MCF-7 (Breast) | 1.1 - 2.4 | - | - |

| -OH substituted diphenyl ether-based pyridine | A-549 (Lung) | 16.74 ± 0.45 | - | - |

| -OCH3 substituted diphenyl ether-based pyridine | A-549 (Lung) | 10.57 ± 0.54 | - | - |

| Ib | HeLa (Cervical) | 34.3 ± 2.6 | - | - |

| Ib | MCF-7 (Breast) | 50.18 ± 1.11 | - | - |

| 4 | MCF-7 (Breast) | 28.94 (µg/ml) | - | - |

| 17 | MCF-7 (Breast) | 26.95 (µg/ml) | - | - |

| 4 | MDA-MB-231 (Breast) | 30.57 (µg/ml) | - | - |

| 17 | MDA-MB-231 (Breast) | 29.08 (µg/ml) | - | - |

Data sourced from multiple studies.[1][7][8]

Table 3: IC50 Values of Other Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| 1 (Pyridone) | HepG2 (Liver) | 4.5 ± 0.3 | - | - |

| 28 | MCF-7 (Breast) | 3.42 | - | - |

| 28 | A549 (Lung) | 5.97 | - | - |

| 35 | HepG2 (Liver) | 4.25 - 12.83 | - | - |

| 36 | HepG2 (Liver) | 4.25 - 12.83 | - | - |

| 37 | HepG2 (Liver) | 4.25 - 12.83 | - | - |

| 27 | Ishikawa (Endometrial) | 8.26 | - | - |

Data sourced from multiple studies.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of anticancer pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cancer cells with the pyridine derivative for a specified time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

-

Reaction Setup: In a kinase assay buffer, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the pyridine derivative at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity at each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridine derivatives and a typical workflow for their preclinical evaluation.

Caption: VEGFR-2 signaling pathway and its inhibition by pyridine-urea derivatives.

Caption: Preclinical drug discovery workflow for pyridine-based anticancer agents.

Caption: Apoptosis induction by pyridine derivatives via p53 and JNK upregulation.

Conclusion and Future Directions

The pyridine nucleus has unequivocally established itself as a privileged scaffold in the design and development of novel anticancer agents. The diverse mechanisms of action, ranging from kinase inhibition to the induction of apoptosis and cell cycle arrest, underscore the remarkable versatility of pyridine derivatives. The quantitative data presented herein highlight the potent activity of several lead compounds against a variety of cancer cell lines.

Future research in this area will likely focus on several key aspects. The development of more selective and potent inhibitors through structure-activity relationship (SAR) studies remains a primary objective. Furthermore, the exploration of novel pyridine-based chemical space, including multi-target agents and drug conjugates, holds significant promise. The use of advanced computational methods for rational drug design will undoubtedly accelerate the discovery of next-generation pyridine derivatives with improved therapeutic indices. As our understanding of the molecular drivers of cancer continues to evolve, so too will the opportunities for harnessing the power of pyridine chemistry to combat this devastating disease.

References

- 1. irjet.net [irjet.net]

- 2. novel-pyridine-and-pyrimidine-derivatives-as-promising-anticancer-agents-a-review - Ask this paper | Bohrium [bohrium.com]

- 3. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 4. chemijournal.com [chemijournal.com]

- 5. ijsat.org [ijsat.org]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

An In-depth Technical Guide to 2,3,6-Trimethoxyisonicotinaldehyde: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative, has emerged as a valuable intermediate in synthetic organic chemistry. Its strategic importance is particularly highlighted in the development of novel therapeutics, most notably as a key building block in the synthesis of next-generation antitubercular agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in the context of medicinal chemistry.

Introduction

This compound (CAS No. 1364917-16-7) is a heterocyclic aldehyde characterized by a pyridine ring substituted with three methoxy groups and a formyl group at the 4-position.[1] This unique substitution pattern imparts specific reactivity and electronic properties that make it a versatile precursor in the synthesis of more complex molecular architectures.[2] While its direct biological activities are not extensively documented, its application in the synthesis of pharmacologically active molecules, such as fragments of the anti-tuberculosis drug TBAJ-876, underscores its significance in the field of drug discovery and development.[3]

History and Key Developments

More recently, its role as a critical starting material in a multi-gram scale synthesis of a key fragment of the anti-tuberculosis drug TBAJ-876 has been detailed in a 2024 preprint.[3] This highlights the compound's current relevance in facilitating the efficient and scalable production of advanced drug candidates. The history of this compound is therefore intrinsically linked to the progression of synthetic methodologies for creating highly functionalized heterocyclic systems for medicinal chemistry.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound have been characterized by various analytical techniques. A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1364917-16-7 | [1] |

| IUPAC Name | 2,3,6-trimethoxypyridine-4-carbaldehyde | [1] |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Physical State | Crystalline solid | [1][5] |

| Appearance | Colorless to pale yellow | [1] |

| Melting Point | Not available in cited literature | [1][5] |

| Boiling Point | Not available in cited literature | [1][5] |

| Solubility | Soluble in organic solvents such as methanol and ethanol.[5] Likely limited solubility in water.[1] | [1][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference(s) |

| Infrared (IR) Spectroscopy | Strong C=O stretch: 1690-1710 cm⁻¹; Aromatic C=C and C=N stretches: 1450-1600 cm⁻¹ | [1] |